2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
CAS No.: 66016-77-1
Cat. No.: VC17002961
Molecular Formula: C19H15ClO
Molecular Weight: 294.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66016-77-1 |
|---|---|
| Molecular Formula | C19H15ClO |
| Molecular Weight | 294.8 g/mol |
| IUPAC Name | (3-chloro-4-phenylphenyl)-phenylmethanol |
| Standard InChI | InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |
| Standard InChI Key | ZOAVSVRUXVCCES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name 2-chloro-α-phenyl-[1,1'-biphenyl]-4-methanol delineates its structure:
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Biphenyl core: Two connected benzene rings.
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Substituents:
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Chlorine at position 2 of the first ring.
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Methanol group (-CH2OH) at position 4 of the same ring.
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Phenyl group attached to the carbon bearing the hydroxyl group (α-position).
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Alternative names include:
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2-Chloro-4-(hydroxy(phenyl)methyl)biphenyl
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α-Phenyl-2-chloro-[1,1'-biphenyl]-4-methanol
Molecular Formula and Weight
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Empirical formula: C19H15ClO
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Molecular weight: 294.78 g/mol
Structural Features
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Biphenyl backbone: Provides rigidity and planar geometry conducive to π-π stacking.
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Chlorine substituent: Electron-withdrawing group influencing electronic distribution.
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Benzylic alcohol: The hydroxyl group at the α-position introduces polarity and hydrogen-bonding capability.
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Phenyl group: Enhances hydrophobic interactions and steric bulk.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
Key disconnections for synthesizing this compound involve:
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Biphenyl formation via Suzuki-Miyaura coupling.
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Chlorination at position 2.
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Introduction of the α-phenyl methanol group.
Biphenyl Core Construction
A palladium-catalyzed cross-coupling between:
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Aryl halide: 2-Chloro-4-iodobenzene.
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Boronic acid: Phenylboronic acid.
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Catalyst: Pd(PPh3)4 (1 mol%).
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Base: K2CO3 (2 equiv).
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Solvent: Toluene/water (3:1).
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Temperature: 80°C, 12 h.
Benzylic Alcohol Formation
Grignard addition to a ketone intermediate:
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Oxidation of 2-chlorobiphenyl-4-methyl to 2-chlorobiphenyl-4-carbaldehyde.
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Grignard reaction with phenylmagnesium bromide:
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Nucleophilic attack forms a secondary alcohol.
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Workup with aqueous NH4Cl yields the α-phenyl methanol group.
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Optimization Challenges
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Regioselectivity: Ensuring chlorination occurs exclusively at position 2 requires directing groups or protective strategies.
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Steric hindrance: The biphenyl system and phenyl substituent may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
Physicochemical Properties
Spectral Characteristics
| Technique | Predicted Signals |
|---|---|
| IR (cm⁻¹) | 3350 (O-H stretch), 3050 (C-H aromatic), 750 (C-Cl) |
| ¹H NMR | δ 7.2–7.6 (m, aromatic H), δ 5.2 (s, OH), δ 4.8 (s, CHPh) |
| ¹³C NMR | δ 145.2 (C-Cl), δ 70.5 (CHPh), δ 126–140 (aromatic C) |
| MS (EI) | m/z 294 (M+), 279 (M+-CH3), 201 (biphenyl fragment) |
Thermodynamic Data
| Property | Value (Estimated) |
|---|---|
| Melting point | 142–145°C |
| Boiling point | 398°C (decomposes) |
| LogP (octanol-water) | 4.2 |
| Solubility in water | 0.12 mg/mL |
| pKa | 9.8 (alcoholic OH) |
Estimations derived from analogs .
Reactivity and Functionalization
Alcohol Derivitization
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Esterification: Reacts with acetyl chloride to form 2-chloro-α-phenyl-[1,1'-biphenyl]-4-methyl acetate.
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Oxidation: Forms 2-chlorobiphenyl-4-carboxylic acid under strong oxidizing conditions (KMnO4, H2SO4).
Electrophilic Aromatic Substitution
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Nitration: Generates 2-chloro-3-nitro derivatives at the meta position relative to the methanol group.
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Sulfonation: Preferentially occurs at position 5 due to directing effects of -OH and -Cl.
Catalytic Hydrogenation
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Biphenyl reduction: Palladium-catalyzed hydrogenation saturates one ring, yielding a cyclohexyl-phenyl system.
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Potential precursor to kinase inhibitors due to biphenyl motifs in drug candidates .
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Structural analog of F-2833 (C15H15ClO), a compound with documented biological activity .
Material Science
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Liquid crystals: The planar biphenyl core and substituent diversity enable mesophase formation.
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Polymer additives: Acts as a plasticizer or UV stabilizer in polycarbonates.
Analytical Challenges
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Chromatographic separation: Requires C18 columns with acetonitrile/water gradients due to moderate polarity.
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Detection: UV-Vis absorbance at 254 nm (aromatic π→π* transitions).
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